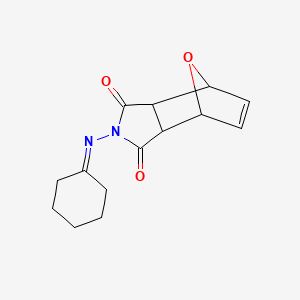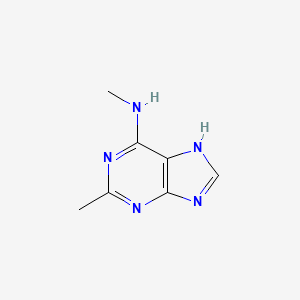![molecular formula C13H14ClNO3 B14362341 Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate CAS No. 91298-95-2](/img/no-structure.png)
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a chloro-substituted enone, and an amino benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl 4-chloro-3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-oxobutanoate: Similar structure but lacks the amino benzoate moiety.
4-Aminobenzoic acid: Contains the amino benzoate group but lacks the chloro-substituted enone.
Ethyl 4-aminobenzoate: Similar to the target compound but without the chloro-substituted enone.
Propriétés
| 91298-95-2 | |
Formule moléculaire |
C13H14ClNO3 |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
ethyl 4-[(4-chloro-3-oxobut-1-enyl)amino]benzoate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-8,15H,2,9H2,1H3 |
Clé InChI |
OEMJLPDNUWMZKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


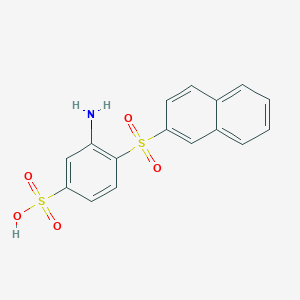
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
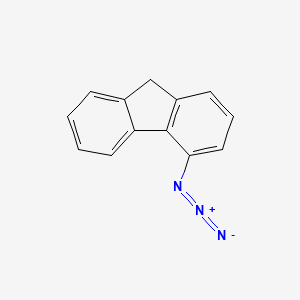
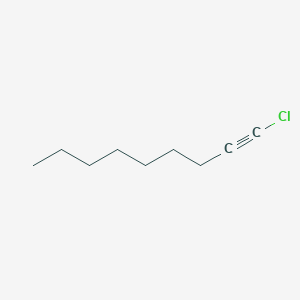
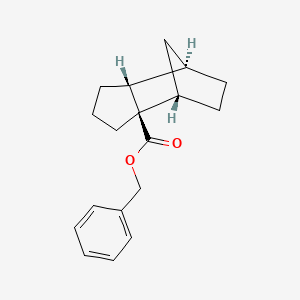
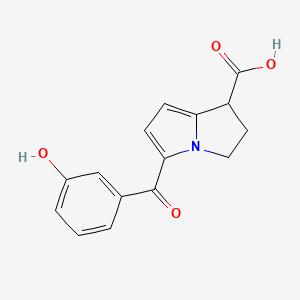
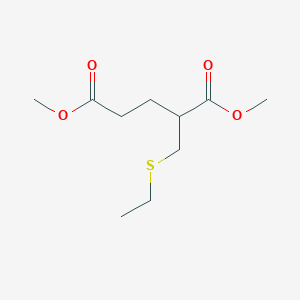
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
